molecular formula C16H13BN2O B1404627 4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol CAS No. 1492899-94-1

4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol

Cat. No. B1404627
M. Wt: 260.1 g/mol
InChI Key: VGYRSZGDYCOPGK-UHFFFAOYSA-N
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Description

“4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” is a biochemical used for proteomics research . Its molecular formula is C16H13BN2O .


Synthesis Analysis

The synthesis of “4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” involves the use of 4-(Hydroxymethyl)phenylboronic acid and 1,8-Diaminonaphthalene . Another synthesis method involves a reaction mixture that is vigorously stirred at 80 °C .


Molecular Structure Analysis

The molecular structure of “4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” is characterized by a molecular formula of C16H13BN2O . The average mass is 260.098 Da and the monoisotopic mass is 260.112091 Da .

Scientific Research Applications

1. Metal Ion Detection

  • NBN-embedded polymers, including Poly{2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine} and Poly{N-(4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)acrylamide}, exhibit solvatochromic fluorescence and are used as sensitive and selective fluorescent sensors for detecting Fe3+ and Cr3+ ions. The low limit of detection indicates their potential as metal fluorescence sensors (Li et al., 2022).

2. Structural Characterization and Synthesis

  • Studies have been conducted on the solvent-free synthesis and structural characterization of heterosubstituted diazaboroles and borinines, including 2-(4-Methylphenyl)-naptho[1,8-de][1,3,2]diazaborinine. These studies contribute to understanding the electron density donation from the N-atom to the vacant pz orbital of the B-atom (Slabber et al., 2013).

3. Organic Thin-Film Transistor Applications

  • Compounds such as 2,2′-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) have been synthesized and characterized for their application in organic field-effect transistors (OFETs). These compounds show promise due to their charge carrier mobility and photophysical properties (Lu et al., 2010).

4. Ink-Free Rewriting

  • Functionalized phenol derivatives, such as (E)-4-((4′-[2,2′:6′,2′′-terpyridin]-4′-yl) phenyl)diazinyl) phenol, have been synthesized for use as pH-test paper. This paper can undergo a color change in response to different pH levels and exhibits excellent reversibility and reusability for ink-free writing applications (Dong & Hao, 2019).

properties

IUPAC Name

4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BN2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYRSZGDYCOPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
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4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
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4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
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4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
Reactant of Route 5
4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
Reactant of Route 6
4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol

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